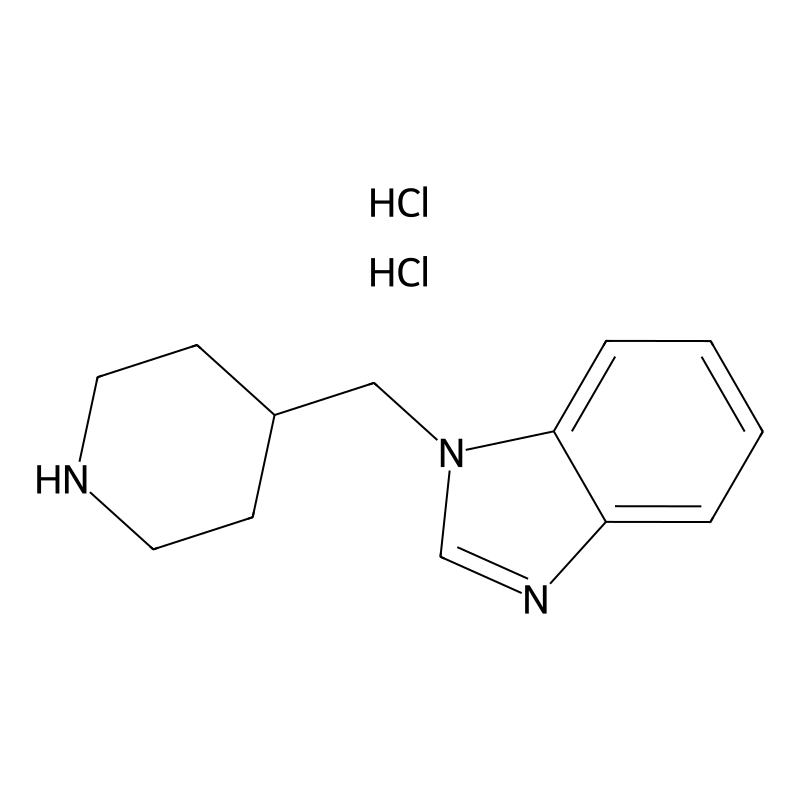

1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Drug Design and Development

Scientific Field: Pharmacology and Medicinal Chemistry

Summary of Application: This compound is utilized in the design and development of new pharmaceuticals. Its structure is pivotal in the synthesis of drugs due to the presence of the piperidine moiety, which is a common element in many therapeutic agents.

Methods of Application: Researchers employ various synthetic routes to incorporate the piperidine structure into new compounds. Techniques like hydrogenation, cyclization, and amination are commonly used. The compound’s derivatives are then tested for pharmacological activity using in vitro and in vivo methods.

Results: The derivatives of this compound have been found to exhibit significant biological activity. They are present in over twenty classes of pharmaceuticals, indicating their broad therapeutic potential .

Application in Alkaloid Synthesis

Scientific Field: Organic Chemistry

Summary of Application: Alkaloids, many of which have pharmacological effects, are synthesized using this compound as a precursor. It serves as a key intermediate in the formation of complex natural products.

Methods of Application: Synthetic strategies involve the formation of various piperidine derivatives, such as substituted piperidines and piperidinones, through intra- and intermolecular reactions.

Results: The synthesis approaches have led to the development of numerous alkaloids with potential use as pharmaceuticals .

Application in Cancer Research

Scientific Field: Oncology

Summary of Application: Derivatives of this compound have been evaluated for their cytotoxic activity against cancer cell lines, such as MCF-7 breast cancer cells.

Methods of Application: Novel series of piperidine derivatives are synthesized and subjected to in vitro assays to determine their efficacy in inhibiting cancer cell growth.

Results: Some derivatives have shown potent cytotoxic activity, with compounds demonstrating high efficiency in preliminary screenings .

Application in Neuropharmacology

Scientific Field: Neuropharmacology

Summary of Application: The compound’s derivatives are investigated for their potential effects on the central nervous system, including treatments for neurodegenerative diseases.

Methods of Application: Derivatives are synthesized and tested for their ability to interact with neural receptors or inhibit enzymes involved in neurotransmitter degradation.

Results: Research has identified several derivatives that show promise in treating conditions like Alzheimer’s disease and Parkinson’s disease, with some advancing to clinical trials .

Application in Analgesic Development

Scientific Field: Pain Management

Summary of Application: This compound is used in the development of new analgesics. Its structural features are conducive to creating molecules that can modulate pain pathways.

Methods of Application: Researchers synthesize derivatives and test them in animal models for their analgesic properties, often focusing on opioid and non-opioid pathways.

Results: Several derivatives have demonstrated effective pain-relieving properties in preclinical studies, with some showing fewer side effects than existing analgesics .

Application in Antimicrobial Research

Scientific Field: Microbiology

Summary of Application: The antimicrobial properties of derivatives of this compound are explored to combat bacterial and fungal infections.

Methods of Application: Derivatives are synthesized and tested against various microbial strains to assess their efficacy as antibacterial and antifungal agents.

Application in Antiviral Research

Scientific Field: Virology

Summary of Application: The compound’s derivatives are explored for their potential antiviral properties, particularly against RNA viruses which are a significant cause of human diseases.

Methods of Application: Derivatives are synthesized and tested in vitro against a panel of RNA viruses. The assays typically involve treating infected cell cultures and measuring the reduction in viral replication.

Results: Some derivatives have shown promising results in inhibiting the replication of various RNA viruses, suggesting potential use in antiviral therapies .

Application in Antipsychotic Drug Development

Scientific Field: Psychiatry and Neurology

Summary of Application: Derivatives of this compound are investigated for their potential use as antipsychotic medications, targeting central nervous system disorders.

Methods of Application: The derivatives are tested for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin, which are often implicated in psychiatric disorders.

Results: Several compounds have demonstrated efficacy in preclinical models of schizophrenia and bipolar disorder, with some showing a favorable side effect profile .

Application in Anti-Inflammatory Drug Discovery

Scientific Field: Immunology

Summary of Application: This compound is used in the synthesis of new anti-inflammatory agents, aiming to treat chronic inflammatory diseases.

Methods of Application: Derivatives are synthesized and assessed for their ability to inhibit key inflammatory pathways in cellular and animal models.

Results: Certain derivatives have shown potent anti-inflammatory activity, with potential implications for the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease .

Application in Antihypertensive Medication

Scientific Field: Cardiovascular Pharmacology

Summary of Application: The compound’s derivatives are evaluated for their potential as antihypertensive agents, which could offer new treatments for high blood pressure.

Methods of Application: The derivatives are tested for their vasodilatory effects and ability to lower blood pressure in hypertensive animal models.

Results: Some derivatives have been found to effectively reduce blood pressure without significant toxicity, indicating their potential as antihypertensive medications .

Application in Analgesic and Anticoagulant Development

Scientific Field: Hematology and Pain Management

Summary of Application: Research into this compound includes the development of drugs that can serve dual purposes as analgesics and anticoagulants.

Methods of Application: Derivatives are synthesized and tested for their pain-relieving properties and ability to prevent blood clot formation in vitro and in vivo.

Results: Promising derivatives have been identified that offer pain relief and anticoagulant effects, which could be beneficial in post-surgical care and for patients at risk of thrombosis .

Application in Antioxidant Formulations

Scientific Field: Biochemistry

Summary of Application: The compound is studied for its role in antioxidant formulations, which are important in combating oxidative stress-related diseases.

Methods of Application: Derivatives are synthesized and their antioxidant capacity is measured using various biochemical assays.

Results: Some derivatives have shown strong antioxidant activity, suggesting their use in preventing or treating diseases caused by oxidative damage .

1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride is a chemical compound characterized by its benzimidazole structure, which is fused with a piperidine moiety. The compound features a piperidin-4-ylmethyl group attached to the nitrogen atom of the benzimidazole ring, enhancing its pharmacological properties. It is typically encountered as a dihydrochloride salt, which improves its solubility and stability in aqueous solutions, making it suitable for various biological and chemical applications .

- Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, allowing for substitutions at the benzimidazole ring.

- Acylation: The amine group on the piperidine can be acylated to form various derivatives.

- Hydrogenation: The double bonds within the structure may be subject to hydrogenation under specific conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.

1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride exhibits notable biological activities, particularly in pharmacology. Research indicates potential applications as:

- Antimicrobial Agents: It has shown effectiveness against various bacterial strains.

- Anticancer Properties: Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction.

- CNS Activity: Due to its piperidine component, it may interact with neurotransmitter systems, indicating potential use in treating neurological disorders .

The synthesis of 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride can be achieved through several methods:

- Condensation Reactions: Combining piperidine and benzimidazole derivatives under acidic or basic conditions.

- Reflux Methods: Heating reactants in a solvent such as ethanol or methanol to facilitate reaction completion.

- Salt Formation: Reacting the free base form of the compound with hydrochloric acid to obtain the dihydrochloride salt .

This compound finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in drug development and synthesis of bioactive compounds.

- Research: Employed in studies exploring its biological effects and mechanisms of action.

- Chemical Synthesis: Acts as a building block for creating more complex organic molecules.

Interaction studies have focused on how 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride interacts with various biological targets:

- Enzyme Inhibition: Research indicates it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

- Receptor Binding: It has been studied for its affinity towards certain receptors in the central nervous system, suggesting potential neuropharmacological effects .

Several compounds share structural similarities with 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride, each possessing unique properties:

These compounds highlight the versatility of piperidine and benzimidazole derivatives in medicinal chemistry while underscoring the unique characteristics of 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride that may make it particularly effective for specific therapeutic applications.

Direct Coupling Methods

Direct coupling methodologies represent the foundational approach for benzimidazole synthesis through the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives. The Phillips-Ladenburg reaction serves as the cornerstone of classical benzimidazole synthesis, involving the condensation of 1,2-diaminobenzene derivatives with carboxylic acids in the presence of strong mineral acids [1]. This method typically requires harsh reaction conditions, with temperatures ranging from 250-300°C and the use of polyphosphoric acid or hydrochloric acid as catalysts [1].

The mechanism proceeds through initial protonation of the carboxylic acid, followed by nucleophilic attack by one of the amino groups, subsequent cyclization, and dehydration to form the benzimidazole ring. For the synthesis of 1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride, this approach would involve a two-step process: first, the formation of the benzimidazole core, followed by N-alkylation with piperidin-4-ylmethyl halide under basic conditions [2].

Alternative direct coupling methods include the Weidenhagen reaction, which involves the reaction of 1,2-diaminobenzene with aldehydes and ketones in the presence of oxidizing agents such as copper acetate [1]. This method offers milder conditions (80-100°C) and typically yields 55-88% of the desired products [1]. The oxidizing agent facilitates the conversion of the initially formed dihydrobenzimidazole intermediate to the fully aromatic benzimidazole product.

Iron-sulfur catalytic systems have emerged as efficient alternatives for direct coupling reactions. Nguyen et al. demonstrated the use of Fe/S catalytic redox condensation for generating benzimidazole derivatives from phenylacetic acid and 2-nitroaniline with excellent yields and no organic by-products [1]. This method operates through a unique redox mechanism where iron facilitates the reduction of the nitro group while sulfur participates in the cyclization process.

Mannich Reaction Approaches

The Mannich reaction provides a versatile pathway for introducing piperidine moieties into benzimidazole structures, making it particularly relevant for the synthesis of 1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride. This three-component reaction involves the condensation of benzimidazole (containing an active hydrogen atom), formaldehyde, and piperidine to form the desired N-substituted product [3] .

The mechanism begins with the formation of an iminium ion intermediate through the reaction of formaldehyde with piperidine. This electrophilic species then reacts with the nucleophilic nitrogen of the benzimidazole ring, resulting in the formation of a new carbon-nitrogen bond . The reaction typically proceeds under mild conditions (room temperature to 80°C) and can be performed in various solvents including ethanol, methanol, or water .

Recent advances in Mannich reaction applications have demonstrated yields ranging from 63-90% for various benzimidazole derivatives . The reaction tolerates a wide range of functional groups and can be performed using both aromatic and aliphatic secondary amines . For the specific synthesis of 1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride, the Mannich reaction offers the advantage of direct introduction of the piperidine moiety in a single step.

Optimization studies have revealed that the molar ratio of reactants, reaction temperature, and solvent choice significantly influence the reaction outcome. A typical protocol involves dissolving 2-substituted benzimidazole (0.005 mol) in ethanol (10 mL), followed by addition of piperidine (0.005 mol) and formaldehyde (0.005 mol), with the reaction mixture being refluxed for 6-8 hours . The products are typically purified by recrystallization from ethanol, yielding pure compounds with melting points ranging from 170-301°C .

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of benzimidazole derivatives by significantly reducing reaction times and improving yields while maintaining mild reaction conditions. This technology utilizes electromagnetic radiation to heat reaction mixtures rapidly and uniformly, leading to enhanced reaction rates and selectivity [5] [6].

The application of microwave irradiation to benzimidazole synthesis typically involves the condensation of ortho-phenylenediamine with various aldehydes or carboxylic acids. Reaction times are dramatically reduced from hours to minutes, with typical conditions involving temperatures of 70-140°C and irradiation times of 2-10 minutes [5] [6]. Yields are consistently high, ranging from 65-94% depending on the specific substrate and conditions employed [5].

For the synthesis of 1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride, microwave-assisted protocols can be adapted to include both the benzimidazole formation and subsequent N-alkylation steps. The use of lanthanide triflates such as erbium triflate Er(OTf)₃ (1 mol%) has proven particularly effective, with complete conversion achieved in 7 minutes under microwave irradiation [6].

The mechanism under microwave conditions involves rapid heating of polar molecules, leading to increased molecular motion and collision frequency. This results in faster reaction rates and often improved selectivity compared to conventional heating methods [6]. The technology is particularly advantageous for scale-up applications, as demonstrated by large-scale synthesis (20 mmol scale) achieving 93% yield in 25 minutes [6].

Green Chemistry Approaches

Green chemistry principles have been extensively applied to benzimidazole synthesis, focusing on the development of environmentally benign processes that minimize waste generation and use of hazardous materials. These approaches emphasize the use of renewable feedstocks, non-toxic catalysts, and energy-efficient processes [7] [8].

Zinc oxide nanoparticles (ZnO-NPs) have emerged as highly effective green catalysts for benzimidazole synthesis. The ball-milling strategy using ZnO-NPs enables the synthesis of benzimidazole derivatives under solvent-free conditions with excellent yields (70-95%) and short reaction times (15-30 minutes) [9]. The catalyst can be recycled multiple times without significant loss of activity, making it economically attractive for large-scale synthesis.

Water-mediated synthesis represents another green approach, utilizing water as the sole solvent and eliminating the need for organic solvents. Boric acid in aqueous solution at room temperature provides an efficient and environmentally friendly method for benzimidazole synthesis, with yields ranging from 75-90% [7]. The use of water as a reaction medium offers advantages including non-toxicity, non-flammability, and easy product isolation.

Ionic liquids, particularly Brönsted acidic ionic liquids, have been employed as both catalysts and solvents for benzimidazole synthesis. These systems offer unique advantages including negligible vapor pressure, thermal stability, and recyclability [10]. The use of polymer-supported trifluoromethanesulfonic acid provides excellent yields (85-95%) with simple work-up procedures and catalyst recovery [10].

Solvent-Free Methodologies

Solvent-free synthetic methodologies have gained prominence due to their environmental benefits and often superior reaction outcomes. These approaches eliminate the need for organic solvents, reducing both environmental impact and processing costs while frequently providing enhanced yields and selectivities [11] [12].

The grinding method represents a simple yet effective solvent-free approach where reactants are mixed by grinding in a mortar and pestle, followed by heating. This technique has been successfully applied to benzimidazole synthesis, achieving yields of 55-92% with reaction times of 1-3 hours at 140°C [11]. The method is particularly attractive for its simplicity and scalability, requiring no specialized equipment beyond basic heating apparatus.

Neat reaction conditions, where reactants are mixed directly without solvents, have proven highly effective for benzimidazole synthesis. The condensation of ortho-phenylenediamine with various aldehydes under neat conditions typically provides excellent yields (75-95%) and rapid reaction times [12]. The absence of solvents eliminates purification steps associated with solvent removal and reduces waste generation.

Mechanochemical synthesis using ball milling has emerged as a powerful solvent-free technique. This method involves mechanical grinding of reactants in the presence of catalysts, leading to enhanced reaction rates through increased surface contact and mechanical activation [9]. The technique is particularly effective for synthesizing benzimidazole derivatives, with yields consistently exceeding 80% and reaction times reduced to 15-30 minutes.

Purification and Characterization Techniques

The purification and characterization of 1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride requires sophisticated analytical techniques to ensure product purity and structural confirmation. Multiple purification strategies are employed depending on the specific synthetic route and impurity profile of the crude product [13] [14].

Recrystallization remains the most widely used purification technique for benzimidazole derivatives, typically achieving purities of 95-99% with recovery yields of 70-90% [13]. The choice of recrystallization solvent is critical, with common solvents including ethanol, methanol, acetonitrile, and water. For the dihydrochloride salt form, polar protic solvents are preferred due to their ability to solubilize the ionic compound while maintaining good crystallization properties.

Column chromatography provides superior purification for complex mixtures, achieving purities of 98-99.5% with recovery yields of 60-85% [13]. Silica gel remains the most common stationary phase, with mobile phases typically consisting of ethyl acetate/hexane or dichloromethane/methanol mixtures. The elution profile is monitored using thin-layer chromatography (TLC) with visualization under UV light or iodine vapor.

Characterization techniques for benzimidazole derivatives encompass multiple spectroscopic and analytical methods. Infrared spectroscopy (IR) provides crucial information about functional groups, with characteristic absorptions for N-H stretching (3300-3500 cm⁻¹) and C=N stretching (1580-1620 cm⁻¹) [15]. Nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR) offers detailed structural information, with aromatic protons typically appearing at 7.2-8.0 ppm and the benzimidazole NH proton at 12.5 ppm [15].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that aid in structural elucidation. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming molecular formulas and detecting trace impurities [15]. For the dihydrochloride salt, electrospray ionization (ESI) mass spectrometry is preferred due to its ability to ionize polar compounds effectively.

Scale-Up Considerations and Industrial Synthesis

The industrial synthesis of 1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride requires careful consideration of multiple factors including economic feasibility, environmental impact, safety concerns, and regulatory compliance [16] . Scale-up from laboratory to industrial production involves optimization of reaction conditions, purification processes, and quality control measures.

Process development for large-scale synthesis typically begins with route selection based on cost-effectiveness, yield, and environmental considerations. The chosen synthetic route must demonstrate consistent performance across multiple batches and scales, with particular attention to heat and mass transfer limitations that may arise during scale-up . Continuous flow processing has emerged as an attractive alternative to batch processing, offering advantages including better heat and mass transfer, reduced reaction times, and improved safety profiles [16].

Economic considerations play a crucial role in industrial synthesis, with raw material costs, energy consumption, and waste disposal costs all contributing to the overall production economics. The use of recoverable catalysts and recycling of solvents can significantly reduce production costs while improving environmental sustainability . For the dihydrochloride salt formation, the cost and availability of hydrochloric acid, along with the efficiency of salt formation, are important economic factors.

Safety considerations are paramount in industrial synthesis, particularly given the potential hazards associated with some reagents and intermediates. Risk assessments must address fire and explosion hazards, toxic exposure risks, and environmental release potential . The implementation of appropriate containment measures, emergency response procedures, and worker protection protocols is essential for safe industrial operation.

Quality control measures for industrial synthesis include in-process monitoring, final product testing, and stability studies. Analytical methods must be validated for accuracy, precision, and robustness to ensure consistent product quality . The dihydrochloride salt form requires particular attention to moisture content, as hygroscopic behavior can affect product stability and bioavailability.

Comparative Analysis of Synthetic Efficiencies

A comprehensive comparison of synthetic methodologies for benzimidazole derivatives reveals significant differences in efficiency parameters including yield, reaction time, environmental impact, and scalability. This analysis provides crucial insights for selecting optimal synthetic approaches for specific applications [18] [19].

Conventional methods such as the Phillips-Ladenburg and Weidenhagen reactions, while historically important, demonstrate relatively low efficiencies with yields of 57.5% and 71.5% respectively, coupled with long reaction times (4-24 hours) and harsh conditions [18]. These methods also suffer from poor environmental profiles due to the use of strong acids and toxic solvents, limiting their industrial applicability.

Modern catalytic approaches show markedly superior performance, with cobalt-catalyzed synthesis achieving the highest average yield of 87.5% [18]. Copper-catalyzed dehydrogenative coupling (84.5% yield) and direct coupling methods (83.5% yield) also demonstrate excellent efficiency while operating under milder conditions [18]. These methods benefit from reduced environmental impact and improved scalability compared to conventional approaches.

Green chemistry methodologies, including ZnO nanoparticle-catalyzed synthesis (82.5% yield) and microwave-assisted synthesis (79.5% yield), offer excellent compromises between efficiency and environmental considerations [18]. These approaches typically require minimal waste generation, reduced energy consumption, and use of non-toxic catalysts, making them attractive for sustainable industrial production.

The Mannich reaction approach, while achieving moderate yields (76.5%), offers unique advantages for the direct introduction of piperidine moieties, making it particularly relevant for the synthesis of 1-(piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride [18]. The reaction's tolerance for various functional groups and mild reaction conditions make it suitable for complex molecule synthesis.

Solvent-free methodologies demonstrate good efficiency (73.5% yield) while offering maximum environmental benefits through complete elimination of organic solvents [18]. These approaches are particularly attractive for industrial applications where waste minimization and environmental compliance are priorities.

The selection of optimal synthetic methodology depends on multiple factors including target compound complexity, required scale, environmental constraints, and economic considerations. For research applications, high-yielding catalytic methods may be preferred, while industrial applications may favor environmentally benign approaches with acceptable yields and superior scalability. The continued development of green chemistry approaches offers promising prospects for combining high efficiency with environmental sustainability in benzimidazole synthesis.